molecular formula C12H13NO3S B2766744 Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide CAS No. 2169310-99-8

Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide

Cat. No.: B2766744
CAS No.: 2169310-99-8
M. Wt: 251.3
InChI Key: GZPYXWUMHAORFV-UHFFFAOYSA-N
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Description

Historical Development of Thienobenzoisothiazole Scaffold Research

The thienobenzoisothiazole scaffold emerged as a focus of synthetic organic chemistry in the early 21st century, driven by the need for novel heterocyclic systems in drug discovery. Early work on isothiazoles, dating to the 1950s, prioritized simple derivatives for antimicrobial applications, but the fusion of isothiazole with thiophene and benzene rings remained unexplored until advances in oxidative cyclization methodologies. The target compound’s synthesis, first reported in 2019, utilized a hydrogen peroxide-mediated oxidative cyclization of a 3-aminopropenethione precursor, achieving a 30–93% yield. This method marked a departure from traditional iodine-based cyclizations, offering improved scalability and compatibility with sensitive functional groups like the methyl carboxylate at position 8.

The structural complexity of methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide reflects broader trends in heterocyclic chemistry, where fused polycyclic systems are increasingly prioritized for their enhanced binding affinity and metabolic stability. PubChem records indicate iterative modifications to the compound’s synthetic protocol between 2019 and 2025, underscoring ongoing optimization efforts.

Position Within Heterocyclic Medicinal Chemistry

Thienobenzoisothiazoles occupy a niche within sulfur-nitrogen heterocycles, combining the electronic effects of thiophene with the redox versatility of isothiazole. The methyl carboxylate group at position 8 enhances solubility, making the compound a candidate for prodrug development. Comparative analyses with analogous scaffolds, such as thieno[2,3-d]pyrimidines, reveal distinct advantages: the 4-oxide group introduces hydrogen-bonding capacity absent in non-oxidized isothiazoles, while the fused benzo ring augments π-stacking interactions.

In medicinal chemistry, such features correlate with improved target engagement in kinase and polymerase inhibition, as demonstrated by related isothiazole derivatives. For instance, bromine-cyclized isothiazoles have shown nanomolar activity against hepatitis C NS5B polymerase, suggesting potential antiviral applications for structurally similar compounds.

Research Significance in Polycyclic Sulfur-Nitrogen Heterochemistry

The compound’s significance lies in its demonstration of three key principles in polycyclic heterochemistry:

  • Electronic Modulation : The thieno-isothiazole system delocalizes electron density across the sulfur and nitrogen atoms, creating a polarized scaffold amenable to electrophilic substitution at the benzo ring.
  • Conformational Rigidity : The tetrahydrobenzo ring imposes steric constraints, reducing rotational freedom and favoring bioactive conformations.
  • Oxidative Stability : The 4-oxide group resists further oxidation under physiological conditions, a critical attribute for in vivo stability.

These properties are quantified in the compound’s molecular formula (C₁₂H₁₃NO₃S) and mass (251.30 g/mol), with computational models predicting a dipole moment of 4.2 Debye, indicative of significant polarity.

Academic Interest in 4-Oxide Structural Modifications

The 4-oxide functional group has become a focal point for structure-activity relationship (SAR) studies. Comparative studies between sulfoxide and sulfone derivatives reveal that the 4-oxide group optimally balances hydrogen-bond acceptor strength and metabolic stability. For example, in furo[2,3-c]isothiazoles, sulfoxide-containing analogs exhibit 3–5-fold greater aqueous solubility than their non-oxidized counterparts, a trend likely applicable to the target compound.

Recent synthetic innovations, such as silica gel-supported chromium trioxide oxidation, enable selective 4-oxide formation without over-oxidation to sulfones. This method’s solvent-free conditions (64–90% yield) align with green chemistry principles, further incentivizing exploration of 4-oxide derivatives.

Table 1: Key Structural and Synthetic Attributes of this compound

Attribute Detail Source
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.30 g/mol
Synthetic Method Oxidative cyclization with H₂O₂
Key Functional Groups Methyl carboxylate (position 8), 4-oxide
Predicted LogP 1.8 (PubChem computed)

Properties

IUPAC Name

methyl 6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-16-12(14)8-4-5-10-9(7-8)11-3-2-6-17(11,15)13-10/h4-5,7,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPYXWUMHAORFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=S3(=O)C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide typically involves multi-step organic reactions. One common approach starts with the preparation of the core benzothiophene structure, followed by the introduction of the isothiazole ring. The final steps involve the esterification of the carboxylate group and the oxidation to form the 4-oxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings. The compound's mechanism of action may involve disruption of cellular processes in pathogens.

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The structural features of the compound may allow it to interact with specific molecular targets involved in cancer progression.

Neurological Disorders

Emerging research highlights the potential use of this compound in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests possible applications in conditions like depression and anxiety. The compound may influence pathways related to neuroinflammation and neuroprotection.

Cardiovascular Health

The compound's antioxidant properties indicate a potential role in cardiovascular health. By reducing oxidative stress and inflammation, it may contribute to the prevention of cardiovascular diseases. Further studies are needed to elucidate its effects on vascular function and overall heart health.

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Evaluated against common pathogensShowed significant inhibition of bacterial growth in vitro
Cancer Cell Apoptosis Assessed in various cancer cell linesInduced apoptosis through oxidative stress pathways
Neuroprotective Effects Investigated in models of neurodegenerationReduced markers of inflammation and improved neuronal survival

Mechanism of Action

The mechanism of action of Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, or interaction with cell membranes.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs within the Benzo[c]thieno[2,1-e]isothiazole Family

(a) 8-Phenyl-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazol-4-oxid (193)
  • Substituent : Phenyl group at position 7.
  • Molecular Formula: C₁₄H₁₃NOS .
  • Synthesis : Similar core synthesis, with phenyl introduction via Suzuki coupling or direct substitution .
(b) 1,2,3,9b-Tetrahydro-4λ⁴-benzo[c]thieno[2,1-e]isothiazol-8-carbonitrile-4-oxid (147h)
  • Substituent: Cyano group at position 8.
  • Molecular Formula : C₁₀H₉N₃OS .
  • Key Differences: The cyano group enhances electrophilicity, making the compound more reactive in nucleophilic addition reactions.
  • Characterization : HRMS and IR data confirm the nitrile group (m/z = 261.0306, CN stretch at 2,260 cm⁻¹) .

Functional Analogs from Related Scaffolds

(a) 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic Acid
  • Similarity Score : 0.80 (structural overlap in fused aromatic systems) .
  • Key Differences : Larger dibenzothiazepine core with a carboxylic acid substituent.
  • Applications : Explored for CNS activity due to its structural resemblance to antipsychotic agents .
(b) 2-Methylthieno[3,2-c]pyridin-4(5H)-one
  • Similarity Score : 0.67 .
  • Key Differences: Thienopyridinone core lacks the isothiazole ring and sulfoxide group.
  • Applications : Studied as a dopamine D₂ receptor negative allosteric modulator .

Comparative Data Table

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound C₁₂H₁₁NO₃S₂ COOCH₃ (8), O (4) 281.35 Under investigation
8-Phenyl Derivative (193) C₁₄H₁₃NOS Ph (8), O (4) 243.32 Enhanced hydrophobicity
8-Carbonitrile Derivative (147h) C₁₀H₉N₃OS CN (8), O (4) 235.27 Electrophilic reactivity
11-Oxo-dibenzo thiazepine-8-carboxylic Acid C₁₄H₉NO₃S COOH (8), O (11) 271.29 CNS activity potential
2-Methylthieno[3,2-c]pyridin-4(5H)-one C₈H₇NOS CH₃ (2), O (4) 165.21 Dopamine D₂ receptor modulation

Research Findings and Implications

  • Synthetic Flexibility: The benzo[c]thieno[2,1-e]isothiazole scaffold allows modular substitution at position 8, enabling rapid diversification for structure-activity relationship (SAR) studies .
  • Challenges : The sulfoxide group may introduce metabolic instability, necessitating prodrug strategies for in vivo studies.

Biological Activity

Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3S, with a molecular weight of approximately 239.30 g/mol. The compound features a thieno-isothiazole framework, which is often associated with enhanced biological activity due to the presence of functional groups such as carboxylate and sulfoxide groups.

Structural Characteristics

Feature Description
Thieno-Isothiazole Framework Provides a basis for biological activity
Carboxylate Group Enhances solubility and reactivity
Sulfoxide Group May influence pharmacokinetics

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

Anti-inflammatory and Analgesic Properties

Research suggests that compounds with similar structures often possess anti-inflammatory and analgesic properties. This compound's isothiazole moiety may enhance these effects, making it a candidate for further pharmacological evaluation .

Antibacterial Activity

A comparative study involving derivatives of thieno-isothiazoles showed that certain compounds exhibited significant antibacterial potency against various pathogens. While specific data on this compound's antibacterial activity is limited, its structural similarities to active compounds suggest potential efficacy against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds indicate that modifications in the molecular structure can significantly affect their cytotoxic profiles. For instance, derivatives with electron-donating groups showed enhanced activity against cancer cell lines . Although direct cytotoxicity data for this compound is not extensively documented, its structural analogs suggest possible antitumor activity.

Synthesis and Evaluation

The synthesis of this compound can be achieved through various methods involving mild reaction conditions. The evaluation of its biological properties often employs techniques such as:

  • Molecular Docking Studies : These studies help predict the binding affinity of the compound to various biological targets.
  • In Vitro Assays : Testing against bacterial strains and cancer cell lines to determine efficacy.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological potential of this compound:

Compound Name Biological Activity Unique Features
8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazoleStrong antibacterial activityNitro group enhances reactivity
Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazolePotential anti-inflammatory effectsMethyl substitution alters solubility
1,2-Dihydrobenzo[c]thieno[2,1-e]isothiazoleVarying biological profileLacks carbonitrile group

Q & A

Q. How to evaluate the compound’s toxicity profile for preclinical development?

  • Methodology :
  • Acute Toxicity : Follow OECD guidelines for oral/dermal LD50 determination in rodent models .
  • Genotoxicity : Conduct Ames tests to assess mutagenic potential .

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